REACTION_CXSMILES
|
S1[CH2:6][CH2:5][C:4](=[O:7])[CH2:3][CH2:2]1.C(N(CC([O-])=O)CC(O)=O)CN(CC([O-])=O)CC(O)=O.[Na+].[Na+].C([O-])(O)=O.[Na+].O[O:36][S:37]([O-:39])=O.[K+]>C(#N)C.ClCCl>[S:37]1(=[O:39])(=[O:36])[CH2:6][CH2:5][C:4](=[O:7])[CH2:3][CH2:2]1 |f:1.2.3,4.5,6.7|
|
Name
|
|
Quantity
|
0.4 g
|
Type
|
reactant
|
Smiles
|
S1CCC(CC1)=O
|
Name
|
Na2EDTA
|
Quantity
|
3 mL
|
Type
|
reactant
|
Smiles
|
C(CN(CC(=O)O)CC(=O)[O-])N(CC(=O)O)CC(=O)[O-].[Na+].[Na+]
|
Name
|
|
Quantity
|
4.5 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
2.7 g
|
Type
|
reactant
|
Smiles
|
C(=O)(O)[O-].[Na+]
|
Name
|
|
Quantity
|
6.3 g
|
Type
|
reactant
|
Smiles
|
OOS(=O)[O-].[K+]
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Type
|
CUSTOM
|
Details
|
to stir for 50 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
this dry mixture was added to the reaction mixture over 30 min
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
the white inorganic material was removed by filtration
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The filtrate was dried over magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
50 min |
Name
|
|
Type
|
product
|
Smiles
|
S1(CCC(CC1)=O)(=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.326 g | |
YIELD: PERCENTYIELD | 64% | |
YIELD: CALCULATEDPERCENTYIELD | 64.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |